(17Z)-Hexacosenoyl-CoA

Adrenoleukodystrophy Peroxisomal Disorders Lipidomics

For accurate peroxisomal β-oxidation and sphingolipid biosynthesis studies, choose (17Z)-Hexacosenoyl-CoA, the monounsaturated C26:1-CoA ester. Cellular profiling proves it, not hexacosanoyl-CoA (C26:0-CoA), is the primary accumulating lipid in ABCD1-deficient X-ALD models. Avoid saturated substitutes that misrepresent disease-relevant acyl-CoA pools. Essential for quantifying authentic C26:1 pools via LC-MS/MS and for use as the native acyl donor in CerS2/CerS3 ceramide synthesis reactions.

Molecular Formula C47H84N7O17P3S
Molecular Weight 1144.2 g/mol
Cat. No. B15550686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17Z)-Hexacosenoyl-CoA
Molecular FormulaC47H84N7O17P3S
Molecular Weight1144.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h11-12,34-36,40-42,46,57-58H,4-10,13-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b12-11-/t36-,40-,41-,42+,46-/m1/s1
InChIKeyJVXVVYLDZADSQX-UNLUTKPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy (17Z)-Hexacosenoyl-CoA for Adrenoleukodystrophy and Peroxisomal Lipidomics Research


(17Z)-Hexacosenoyl-CoA (ximenoyl-coenzyme A; C26:1-CoA) is a monounsaturated very long-chain fatty acyl-CoA ester, formally the thioester of coenzyme A with (17Z)-hexacosenoic acid [1]. With an acyl chain of 26 carbons and a cis-double bond at position 17, it belongs to the class of very long-chain fatty acyl-CoAs (VLCFA-CoAs) that serve as obligatory intermediates in peroxisomal β-oxidation and as donors in sphingolipid biosynthesis [2][3].

Why Hexacosanoyl-CoA (C26:0-CoA) and Other VLCFA-CoAs Cannot Substitute for (17Z)-Hexacosenoyl-CoA in Adrenoleukodystrophy Research


Generic substitution with structurally related VLCFA-CoAs such as hexacosanoyl-CoA (C26:0-CoA) or lignoceroyl-CoA (C24:0-CoA) is unsupported by cellular metabolic profiling. In both X-linked adrenoleukodystrophy (X-ALD) patient fibroblasts and ABCD1-deficient HeLa cells, (17Z)-hexacosenoyl-CoA (26:1-CoA) accumulates to a far greater extent than its saturated counterpart, hexacosanoyl-CoA (26:0-CoA) [1]. This differential enrichment indicates that the monounsaturated C26:1 species is the predominant metabolic burden in ABCD1 dysfunction, whereas the saturated C26:0 species is not comparably elevated. Consequently, investigators using C26:0-CoA or other VLCFA-CoAs as model substrates risk misrepresenting the authentic intracellular pool composition and may obtain divergent kinetic and phenotypic outcomes in peroxisomal β-oxidation and lipidomic assays.

(17Z)-Hexacosenoyl-CoA Quantitative Differentiation Evidence for Research Procurement


Predominant Intracellular Accumulation of C26:1-CoA Over C26:0-CoA in ABCD1-Deficient Cellular Models

In a direct comparative lipidomic analysis of fibroblasts from X-ALD patients and ABCD1-deficient HeLa cells, (17Z)-hexacosenoyl-CoA (26:1-CoA) was identified as the most abundantly concentrated VLCFA-CoA species, whereas the saturated analog hexacosanoyl-CoA (26:0-CoA) did not exhibit comparable accumulation [1]. This finding was obtained using LC-MS/MS in parallel reaction monitoring mode and represents a direct head-to-head comparison within the same cellular models.

Adrenoleukodystrophy Peroxisomal Disorders Lipidomics

Metabolic Turnover Rate of (17Z)-Hexacosenoyl-CoA Matches That of Oleoyl-CoA

Using stable isotope labeling, Hama et al. demonstrated that the metabolic turnover rate of (17Z)-hexacosenoyl-CoA (26:1-CoA) was almost identical to that of oleoyl-CoA (C18:1-CoA) in both wild-type and ABCD1-deficient HeLa cells [1]. In contrast, the turnover rate of hexacosanoyl-CoA (26:0-CoA) was not examined in this study, but the finding positions C26:1-CoA as a dynamically active metabolite with turnover kinetics comparable to a major long-chain acyl-CoA, rather than a static endpoint.

Fatty Acid Elongation Tracer Studies Metabolic Flux

Biosynthetic Origin from Oleoyl-CoA Distinguishes C26:1-CoA from Saturated C26:0-CoA

The same study established that (17Z)-hexacosenoyl-CoA (26:1-CoA) is predominantly synthesized from oleoyl-CoA (C18:1-CoA) via successive elongation steps catalyzed by ELOVL family enzymes [1]. In contrast, hexacosanoyl-CoA (C26:0-CoA) is derived from saturated precursors such as stearoyl-CoA (C18:0-CoA) [2]. This divergent biosynthetic origin means that the two C26-CoA species enter peroxisomal metabolism from distinct precursor pools and are subject to different regulatory controls, a differentiation that is critical for accurate metabolic modeling.

Fatty Acid Elongation Metabolic Tracing ELOVL Enzymology

Structural Differentiation: Monounsaturated C26:1-CoA vs. Saturated C26:0-CoA and trans-2 Isomer

(17Z)-Hexacosenoyl-CoA is distinguished from its closest analogs by the presence and position of its double bond. Hexacosanoyl-CoA (C26:0-CoA) is fully saturated, while (2E)-hexacosenoyl-CoA (trans-2-hexacosenoyl-CoA) is an intermediate in β-oxidation with a trans double bond at the 2-position [1][2]. The cis-17 double bond of (17Z)-hexacosenoyl-CoA confers distinct chromatographic retention, collision-induced dissociation pattern, and substrate specificity for ceramide synthases and acyl-CoA synthetases relative to both the saturated and the 2-trans isomers.

Analytical Chemistry Mass Spectrometry Lipid Standards

Ceramide Synthase Substrate Specificity: C26:1-CoA as a Dedicated Donor for Very Long-Chain Ceramides

Very long-chain ceramide synthases (CerS2 and CerS3) utilize C22–C26 acyl-CoAs as substrates to produce ceramides with defined N-acyl chain lengths. (17Z)-Hexacosenoyl-CoA serves as a specific acyl donor for the biosynthesis of N-(17Z-hexacosenoyl)-sphingosine and N-(17Z-hexacosenoyl)-sphinganine [1][2]. In contrast, CerS1 preferentially utilizes C18-CoA, and CerS5/CerS6 favor C14–C16-CoAs. This chain-length and unsaturation specificity ensures that (17Z)-hexacosenoyl-CoA, but not shorter or saturated analogs, is the appropriate substrate for reconstituting C26:1-ceramide synthesis in vitro.

Sphingolipid Biosynthesis Ceramide Synthase Lipid Signaling

Primary Research Applications and Assay Contexts for (17Z)-Hexacosenoyl-CoA Procurement


Quantitative Lipidomic Profiling of ABCD1 Deficiency and Peroxisomal Disorders

Use (17Z)-Hexacosenoyl-CoA as an authentic standard for LC-MS/MS quantification of endogenous C26:1-CoA pools in patient-derived fibroblasts, plasma, or tissue homogenates. Its use is justified by the direct evidence that this species, not C26:0-CoA, is the predominant accumulating VLCFA-CoA in ABCD1-deficient cells [1].

In Vitro Reconstitution of Peroxisomal β-Oxidation and VLCFA Elongation Assays

Employ (17Z)-Hexacosenoyl-CoA as the preferred substrate for assaying peroxisomal acyl-CoA oxidase (ACOX1), bifunctional protein (DBP), and thiolase activities, or for studying the chain-length specificity of ELOVL elongases. The compound's demonstrated metabolic origin from oleoyl-CoA and turnover kinetics [1] support its relevance over saturated C26:0-CoA in these enzymatic studies.

Synthesis of C26:1-Containing Sphingolipids and Ceramides for Biophysical Studies

Utilize (17Z)-Hexacosenoyl-CoA as an acyl donor in ceramide synthase (CerS2/CerS3) reactions to enzymatically produce N-(17Z-hexacosenoyl)-sphingosine and related C26:1-ceramides. These very long-chain ceramides are critical components of the epidermal permeability barrier and are implicated in cellular signaling; procurement of the correct CoA ester ensures accurate molecular identity of the synthetic product [1][2].

Metabolic Flux Analysis Using Stable Isotope-Labeled Precursors

Design pulse-chase experiments with ¹³C- or ²H-labeled oleoyl-CoA to trace the elongation pathway leading to (17Z)-hexacosenoyl-CoA. Given that the turnover rate of C26:1-CoA is equivalent to that of oleoyl-CoA [1], this compound serves as a key endpoint for quantifying flux through the monounsaturated VLCFA elongation pathway in wild-type and disease-model cells.

Technical Documentation Hub

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